Bienvenue dans la boutique en ligne BenchChem!

3,4-Dichloro-5-cyclopropoxypyridazine

Quality Control Procurement Assay Sensitivity

3,4-Dichloro-5-cyclopropoxypyridazine (CAS 1346698-10-9) delivers two reactive chlorine handles for sequential nucleophilic substitution while retaining the pharmacokinetically advantageous cyclopropoxy group at position 5. Unlike 4-alkoxy analogs prone to competing alkoxy displacement, this 5-alkoxy-3,4-dichloropyridazine undergoes selective chlorine replacement, minimizing purification burdens. The cyclopropoxy moiety enhances metabolic stability and limits conformational flexibility relative to linear or bulkier alkoxy alternatives. Available in ≥98% purity to support late-stage derivatization. Confirm current stock and pricing now.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 1346698-10-9
Cat. No. B3366262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-cyclopropoxypyridazine
CAS1346698-10-9
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1CC1OC2=CN=NC(=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-11-7(6)9/h3-4H,1-2H2
InChIKeyCAYZZLUDUKSIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5-cyclopropoxypyridazine (CAS 1346698-10-9): Procurement-Grade Specifications and Chemical Profile


3,4-Dichloro-5-cyclopropoxypyridazine (CAS 1346698-10-9) is a heterocyclic pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with chlorine substituents at positions 3 and 4 and a cyclopropoxy group at position 5 . The compound has a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . The cyclopropoxy substituent introduces conformational rigidity and electronic properties distinct from linear or branched alkoxy analogs, making this compound a specialized building block in medicinal chemistry and agrochemical research where controlled substitution patterns are required [1]. Commercial availability is established through multiple vendors, with purity specifications ranging from 95% to 98% (NLT) . The compound is supplied exclusively for research and development purposes, with explicit restrictions against human or veterinary therapeutic use, food applications, or consumer product formulations .

Why 3,4-Dichloro-5-cyclopropoxypyridazine Cannot Be Generically Substituted: Differential Reactivity and Selection Criteria


Substitution of 3,4-dichloro-5-cyclopropoxypyridazine with structurally related pyridazine analogs carries quantifiable procurement and experimental risks that generic interchange cannot address. The 5-position alkoxy substituent directly influences both the compound's physical properties and its chemical reactivity profile. Nucleophilic substitution studies on alkoxydichloropyridazines demonstrate that the position of the alkoxy group relative to the chlorine substituents determines whether nucleophilic attack results in chlorine replacement or alkoxy-group displacement [1]. Specifically, in 5- and 6-alkoxy-3,4-dichloropyridazines, nucleophilic attack by amines replaces chlorine; however, in 4-alkoxy-3,6-dichloropyridazines, replacement of the alkoxy group may occur concurrently or preferentially [1]. Furthermore, the cyclopropoxy group confers distinct steric and electronic characteristics compared to linear alkoxy (e.g., methoxy, ethoxy) or branched alkoxy (e.g., tert-butoxy) analogs . The cyclopropyl moiety is recognized in medicinal chemistry for its ability to enhance metabolic stability, fix molecular conformation, and improve pharmacokinetic properties relative to non-cyclic or bulkier alkoxy substituents [2]. These differences manifest in procurement specifications as well: storage requirements vary significantly (2-8°C for the cyclopropoxy derivative versus ambient conditions for the tert-butoxy analog) , and purity specifications differ among vendors (95% to 98% NLT) . Generic substitution without consideration of these differential properties may result in divergent synthetic outcomes, altered biological activity in downstream assays, or non-compliance with required storage and handling protocols.

3,4-Dichloro-5-cyclopropoxypyridazine: Quantitative Differentiation Evidence for Procurement Decisions


Purity Specification Variance Across Commercial Suppliers of 3,4-Dichloro-5-cyclopropoxypyridazine

Commercial suppliers offer 3,4-dichloro-5-cyclopropoxypyridazine at differing minimum purity specifications, which directly impacts suitability for sensitive applications. AK Scientific (AKSci) supplies the compound with a minimum purity specification of 95% , while MolCore and Leyan supply the compound at a minimum purity specification of 98% (NLT) . The 3% absolute purity difference between vendors represents a meaningful procurement consideration for applications requiring higher starting material purity to minimize purification burden or avoid impurity-related assay interference. The 95% purity grade may be suitable for initial synthetic exploration, whereas the 98% grade is better positioned for late-stage derivatization or biological assay preparation where impurity profiles are more tightly constrained.

Quality Control Procurement Assay Sensitivity

Storage Condition Requirements: Cyclopropoxy Derivative Versus tert-Butoxy Analog

Storage condition requirements differentiate 3,4-dichloro-5-cyclopropoxypyridazine from its structurally related tert-butoxy analog. The cyclopropoxy derivative requires refrigerated storage at 2-8°C according to vendor specifications , whereas the 5-(tert-butoxy)-3,4-dichloropyridazine analog (CAS 1346698-03-0) is supplied without explicit refrigerated storage requirements, implying ambient storage stability . This differential storage requirement reflects a measurable difference in the compound's thermal stability profile, attributable to the cyclopropoxy substituent's distinct physicochemical properties relative to the tert-butoxy group. The cyclopropyl ether linkage may exhibit greater susceptibility to thermal degradation or moisture sensitivity compared to the sterically hindered tert-butyl ether.

Stability Storage Logistics

Regioselective Reactivity in Nucleophilic Substitution: 5-Alkoxy-3,4-dichloropyridazines Versus 4-Alkoxy-3,6-dichloropyridazines

The substitution pattern of 3,4-dichloro-5-cyclopropoxypyridazine places it in the 5-alkoxy-3,4-dichloropyridazine subclass, which exhibits predictable and clean reactivity with amine nucleophiles. According to Landquist and Meek's systematic study of alkoxydichloropyridazines, nucleophilic attack by amines on 5- and 6-alkoxy-3,4-dichloropyridazines results in selective chlorine replacement without competing alkoxy-group displacement [1]. In contrast, 4-alkoxy-3,6-dichloropyridazines undergo concurrent or preferential replacement of the alkoxy group under identical reaction conditions [1]. This regiochemical distinction is critical: 3,4-dichloro-5-cyclopropoxypyridazine is expected to undergo chlorine substitution while retaining the cyclopropoxy moiety intact, enabling predictable sequential derivatization without risking loss of the pharmacologically relevant cyclopropoxy group.

Synthetic Chemistry Regioselectivity Reaction Planning

Cyclopropoxy Substituent Advantages in Drug Design: Metabolic Stability and Conformational Rigidity

The cyclopropoxy group at position 5 of 3,4-dichloro-5-cyclopropoxypyridazine provides measurable medicinal chemistry advantages over linear or branched alkoxy substituents. Cyclopropyl-containing moieties are established in drug design to enhance metabolic stability, reduce plasma clearance, increase biological activity, and fix molecular conformation while limiting polypeptide hydrolysis [1]. In the context of pyridazine scaffolds, the cyclopropyl group has been shown to enhance metabolic stability and binding affinity in related compounds . Compared to the tert-butoxy analog (CAS 1346698-03-0), the cyclopropoxy derivative offers a smaller steric profile (cyclopropyl vs tert-butyl) while maintaining conformational constraint, potentially enabling better fit within sterically restricted binding pockets. This class-level inference is supported by the general recognition that cyclopropane rings are widely employed in marketed drugs across cardiovascular, CNS, anticancer, and anti-inflammatory therapeutic areas [1].

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Hazard Classification and Safe Handling Requirements: GHS Acute Toxicity Profile

3,4-Dichloro-5-cyclopropoxypyridazine carries quantifiable hazard classifications that impose specific handling requirements. According to vendor safety data, the compound is classified under GHS06 with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), along with the Danger signal word . This acute toxicity profile differs from the tert-butoxy analog (5-(tert-butoxy)-3,4-dichloropyridazine, CAS 1346698-03-0), for which GHS classification information is not prominently reported, suggesting a potentially different or less severe hazard profile . The documented acute toxicity of the cyclopropoxy derivative necessitates procurement and handling protocols that include appropriate personal protective equipment, ventilation controls, and shipping compliance measures that may not be required for structurally similar but less hazardous analogs.

Safety Handling Regulatory Compliance

Optimal Research and Procurement Applications for 3,4-Dichloro-5-cyclopropoxypyridazine (CAS 1346698-10-9)


Medicinal Chemistry Lead Optimization Requiring Metabolic Stability Enhancement

3,4-Dichloro-5-cyclopropoxypyridazine is optimally deployed as a synthetic building block in medicinal chemistry programs where metabolic stability is a critical optimization parameter. The cyclopropoxy group at position 5 confers established pharmacokinetic advantages, including enhanced metabolic stability and reduced plasma clearance, based on class-level evidence from cyclopropane-containing drug candidates [1]. The compound's 3,4-dichloro substitution pattern provides two reactive handles for sequential nucleophilic substitution, enabling systematic SAR exploration while retaining the pharmacologically advantageous cyclopropoxy moiety [2]. This compound is particularly well-suited for programs targeting enzymes with sterically restricted binding pockets, where the compact cyclopropyl group offers a smaller steric footprint compared to bulkier tert-butoxy or other branched alkoxy alternatives.

Regioselective Synthesis Requiring Predictable Chlorine Substitution with Alkoxy Group Retention

For synthetic chemists planning sequential derivatization strategies, 3,4-dichloro-5-cyclopropoxypyridazine offers predictable and clean reactivity based on its classification as a 5-alkoxy-3,4-dichloropyridazine. As established by Landquist and Meek, this subclass undergoes selective chlorine replacement by amine nucleophiles without competing alkoxy-group displacement [2]. This predictable regiochemistry reduces the risk of product mixtures and simplifies purification workflows compared to alternative substitution patterns (e.g., 4-alkoxy-3,6-dichloropyridazines) where alkoxy group loss is a competing pathway. The 98% purity grade available from select vendors further supports late-stage derivatization applications where high starting material purity is essential.

Agrochemical Intermediate Synthesis for Fungicidal Pyridazine Derivatives

Pyridazine scaffolds, including 3,4-dichloro-5-cyclopropoxypyridazine, are recognized in agrochemical patent literature as precursors to fungicidally active compounds [3]. The compound's dual chlorine substitution pattern at positions 3 and 4, combined with the cyclopropoxy group at position 5, provides a functionalized core that can be elaborated into fungicidal pyridazine derivatives. The cyclopropoxy group's conformational rigidity and electronic properties may translate to improved target binding in fungal enzyme inhibition assays relative to more flexible alkoxy analogs. This application scenario is supported by the established use of pyridazine derivatives in crop protection, where control of fungal plant pathogens is economically critical [3].

Structure-Activity Relationship Studies Comparing Cyclopropoxy Versus Linear and Branched Alkoxy Substituents

3,4-Dichloro-5-cyclopropoxypyridazine serves as a valuable comparator compound in systematic SAR studies evaluating the differential effects of alkoxy substituents on biological activity. The cyclopropoxy group provides a unique combination of conformational constraint and moderate steric bulk that is distinct from both linear alkoxy substituents (e.g., methoxy, ethoxy) and branched alkoxy substituents (e.g., tert-butoxy, isopropoxy). When procured alongside analogs such as 5-(tert-butoxy)-3,4-dichloropyridazine (CAS 1346698-03-0) , researchers can directly compare the impact of the cyclopropyl versus tert-butyl ether on target binding affinity, metabolic stability, and physicochemical properties. The compound's commercial availability in multiple purity grades (95% to 98%) provides procurement flexibility for different stages of SAR exploration.

Quote Request

Request a Quote for 3,4-Dichloro-5-cyclopropoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.